

Assessing the Target Specificity of Indocarbazostatin: A Comparative Guide

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Compound of Interest

Compound Name: *Indocarbazostatin*

Cat. No.: *B1243000*

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Indocarbazostatin, an indolocarbazole antibiotic, has been identified as a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation. This activity suggests that its primary biological target is likely a protein kinase involved in the NGF signaling cascade. While comprehensive kinome-wide profiling of **Indocarbazostatin** is not publicly available, its mechanism can be inferred and compared to related, well-characterized inhibitors. This guide provides a comparative analysis of **Indocarbazostatin** and Lestaurtinib (CEP-701), a structurally related multi-kinase inhibitor, to assess the putative target specificity of **Indocarbazostatin**.

Putative Biological Target and Comparative Analysis

Indocarbazostatin's inhibition of NGF-induced neurite outgrowth in PC12 cells points towards the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF, as a primary target. The NGF-TrkA signaling pathway is crucial for neuronal survival and differentiation.

For a robust comparison, we are using Lestaurtinib, another indolocarbazole derivative of K-252a, for which extensive kinase profiling data is available.

Table 1: Comparison of Cellular Potency

This table compares the potency of **Indocarbazostatin** and its analogue, **Indocarbazostatin B**, against the known broad-spectrum kinase inhibitor K-252a in a functional cellular assay.

Compound	Assay	Cell Line	IC50 / Inhibitory Concentration
Indocarbazostatin	NGF-induced Neurite Outgrowth	PC12	6 nM[1]
Indocarbazostatin B	NGF-induced Neurite Outgrowth	PC12	24 nM[1]
K-252a	NGF-induced Neurite Outgrowth	PC12	200 nM[1]

Table 2: Kinase Inhibition Profile of Lestaurtinib (CEP-701)

The following table presents the dissociation constants (Kd) for Lestaurtinib against a panel of protein kinases, as determined by the KINOMEScan® platform. A lower Kd value indicates a stronger binding affinity. This data provides a benchmark for understanding the potential on- and off-target effects of indolocarbazole-based inhibitors.

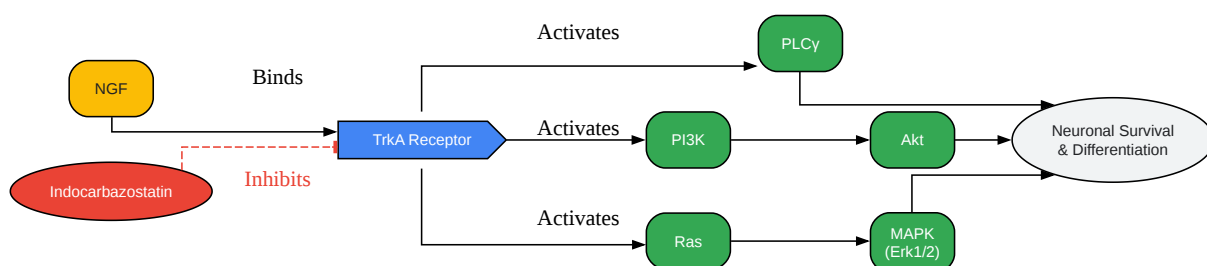
Kinase Target	Gene Symbol	Dissociation Constant (Kd) in nM
Phosphorylase kinase catalytic subunit gamma 1	PHKG1	0.4
Mitogen-activated protein kinase kinase kinase 19	MAP3K19 (YSK4)	0.5
Fms related receptor tyrosine kinase 3 (D835Y mutant)	FLT3	0.6
Fms related receptor tyrosine kinase 3 (D835H mutant)	FLT3	0.7
Large tumor suppressor kinase 2	LATS2	1.0
NUAK family, SNF1-like kinase, 2	NUAK2 (SNARK)	1.0
Fms related receptor tyrosine kinase 3 (N841I mutant)	FLT3	1.4
MAPK interacting serine/threonine kinase 2	MKNK2	1.4
Fms related receptor tyrosine kinase 3 (ITD mutant)	FLT3	1.5
Polo like kinase 4	PLK4	1.5
Interleukin 1 receptor associated kinase 4	IRAK4	1.7
Phosphorylase kinase catalytic subunit gamma 2	PHKG2	1.7
Protein kinase N2	PKN2	1.8
Janus kinase 3	JAK3	2.3
Serine/threonine kinase 3	STK3 (MST2)	2.4

Leucine rich repeat kinase 2 (G2019S mutant)	LRRK2	2.5
Checkpoint kinase 1	CHEK1	2.8
Tropomyosin receptor kinase A	NTRK1 (TrkA)	< 25
Janus kinase 2	JAK2	0.9
Fms related receptor tyrosine kinase 3	FLT3	3

Note: The KINOMEScan data was sourced from a public database screening of 72 inhibitors against 456 human kinases.

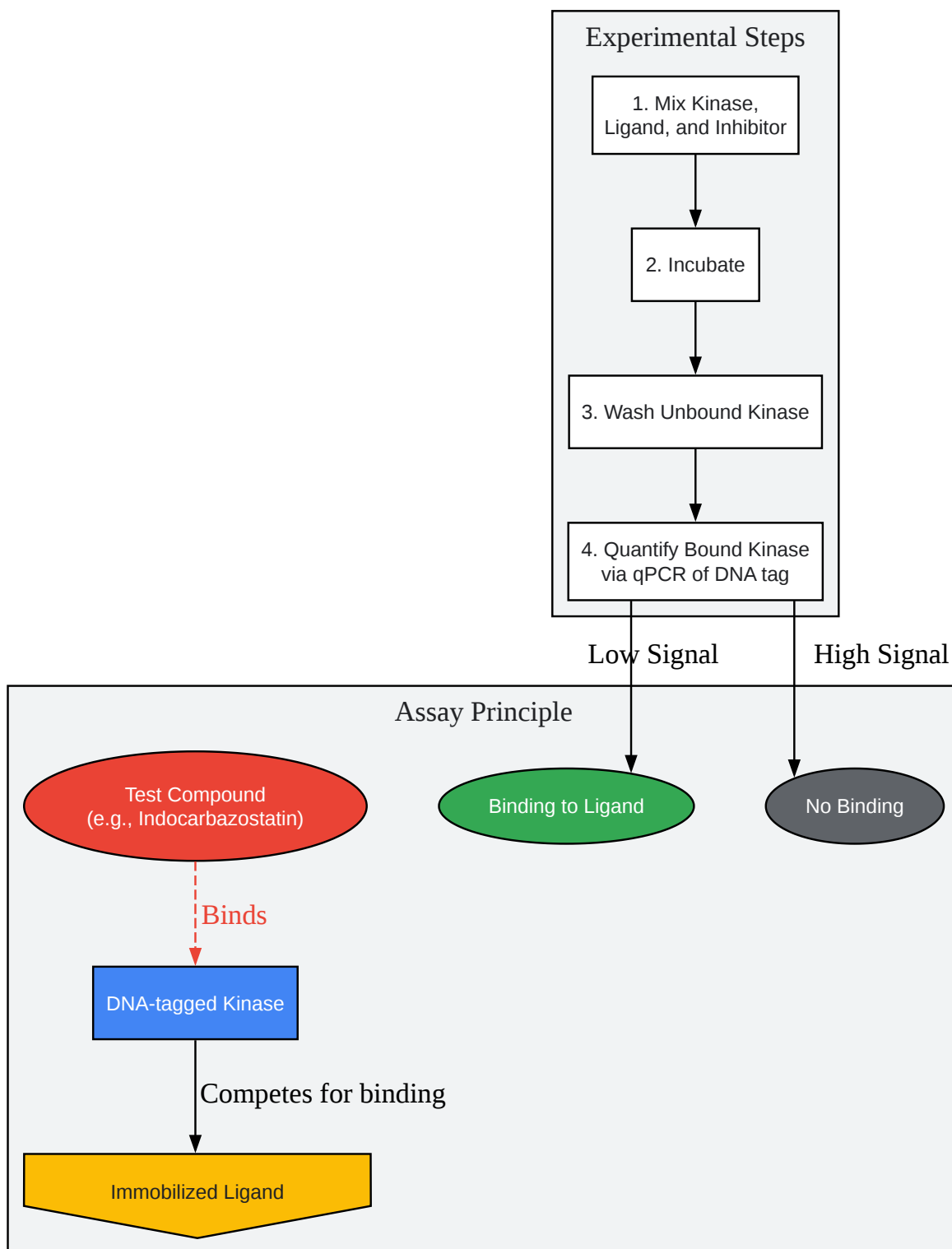
Signaling Pathway and Experimental Workflows

To understand the context of **Indocarbazostatin**'s activity and the methods used to assess target specificity, the following diagrams illustrate the relevant biological pathway and experimental procedures.



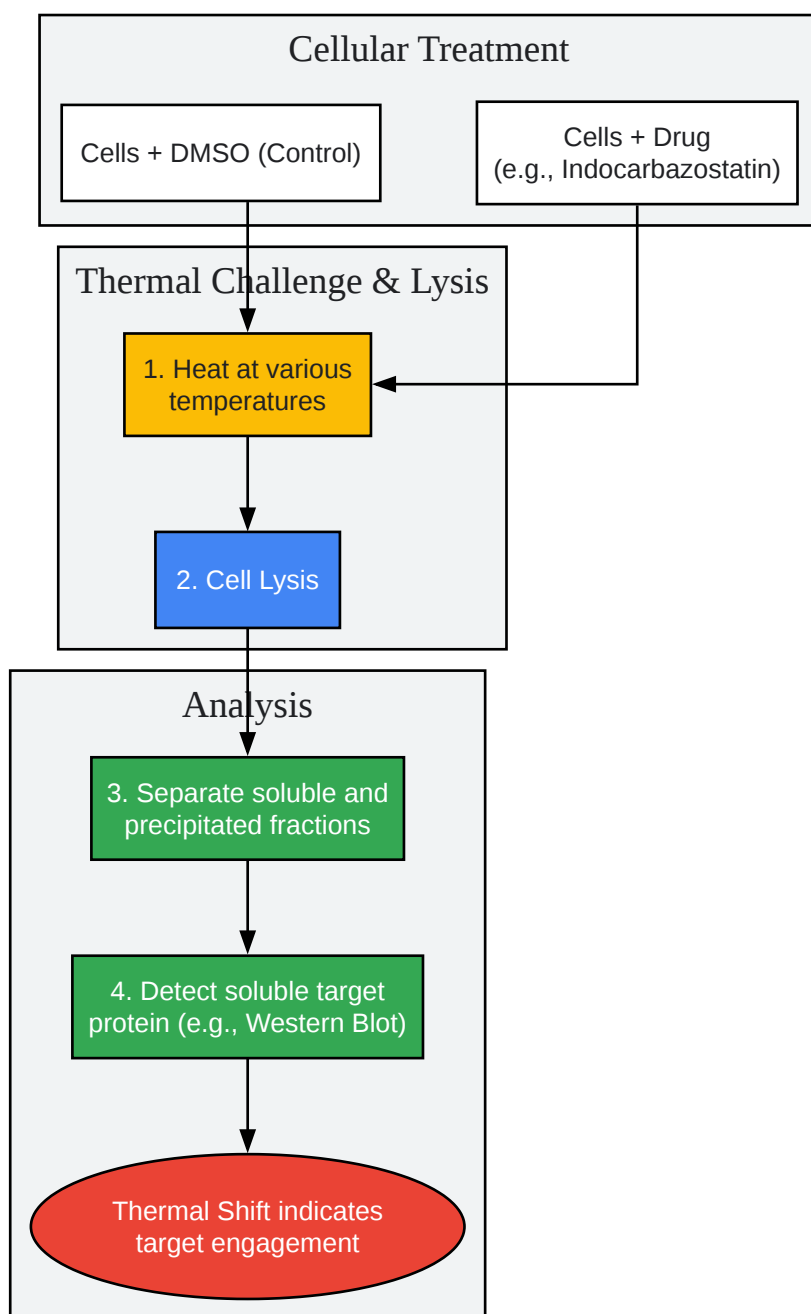
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Caption: Putative mechanism of **Indocarbazostatin** in the NGF-TrkA signaling pathway.



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Caption: Workflow of the KINOMEScan® competition binding assay.



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References

- 1. Indocarbazostatin and indocarbazostatin B, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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